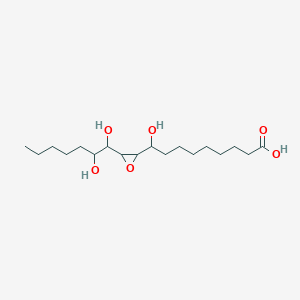

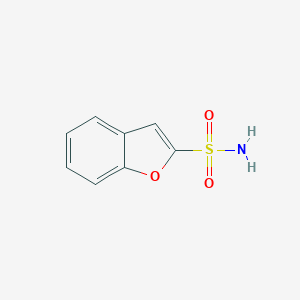

![molecular formula C8H8N2O B055727 Pyrazolo[1,5-a]pyridin-3-ylmethanol CAS No. 117782-76-0](/img/structure/B55727.png)

Pyrazolo[1,5-a]pyridin-3-ylmethanol

カタログ番号 B055727

CAS番号:

117782-76-0

分子量: 148.16 g/mol

InChIキー: FYFIBJJWPQYJNJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

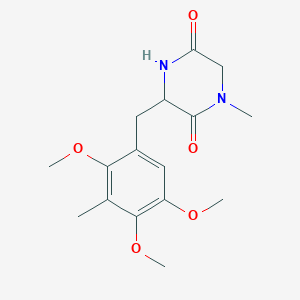

Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound with the CAS Number: 117782-76-0 . It has a molecular weight of 148.16 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to Pyrazolo[1,5-a]pyridin-3-ylmethanol, has been reported . The synthesis involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The InChI code for Pyrazolo[1,5-a]pyridin-3-ylmethanol is 1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2 .Chemical Reactions Analysis

While specific chemical reactions involving Pyrazolo[1,5-a]pyridin-3-ylmethanol are not available, related pyrazolo[3,4-b]pyridine derivatives have been synthesized via a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-3-ylmethanol is a solid . It has a molecular weight of 148.16 .科学的研究の応用

- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. Their continuous activation and overexpression can cause cancer .

- Methods of Application : The study involved scaffold hopping and computer-aided drug design to synthesize 38 pyrazolo[3,4-b]pyridine derivatives .

- Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

- Summary of Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .

- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : The review provides a comprehensive overview of the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines .

Design, Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

1H-Pyrazolo[3,4-b]pyridines Synthesis and Biomedical Applications

- Summary of Application : Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound used in the synthesis of various pharmaceuticals .

- Methods of Application : The specific methods of application can vary depending on the desired end product. The compound is typically used as a building block in the synthesis of more complex molecules .

- Results : The results can vary widely depending on the specific synthesis process and the desired end product .

- Summary of Application : This study presents a method for the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, which are pharmacologically active compounds .

- Methods of Application : The study involved the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine .

- Results : The method provided a concise access to the desired compounds .

Pyrazolo[1,5-a]pyridin-3-ylmethanol in Chemical Synthesis

Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

- Summary of Application : Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound used in the synthesis of various pharmaceuticals .

- Methods of Application : The specific methods of application can vary depending on the desired end product. The compound is typically used as a building block in the synthesis of more complex molecules .

- Results : The results can vary widely depending on the specific synthesis process and the desired end product .

- Summary of Application : This study presents a method for the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, which are pharmacologically active compounds .

- Methods of Application : The study involved the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine .

- Results : The method provided a concise access to the desired compounds .

Pyrazolo[1,5-a]pyridin-3-ylmethanol in Chemical Synthesis

Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

Safety And Hazards

特性

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFIBJJWPQYJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556381 | |

| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-3-ylmethanol | |

CAS RN |

117782-76-0 | |

| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolo[1,5-a]pyridin-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A solution of methyl pyrazolo[1,5-a]pyridine-3-carboxylate carbamate (1) (400 mg, 2.10 mmol) in THF (4 mL) was added LiAlH4 (159 mg, 4.20 mmol) at room temperature for 1 h. The reaction mixture was concentrated and 10 mL sat. aq. NaHCO3 was added, extracted with EA (3×10 mL). The organic phase was dried with anhydrous Na2SO4, filtered and concentrated. The residue was purified by Prep-TLC TLC using PE/EtOAc=2/1 to give title compound as oil.

Name

methyl pyrazolo[1,5-a]pyridine-3-carboxylate carbamate

Quantity

400 mg

Type

reactant

Reaction Step One

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)

![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)